2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative characterized by a pentamethyl-substituted benzene ring attached to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The tetrahydroquinolin group introduces a bicyclic structure with a ketone functional group, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-12-13(2)15(4)21(16(5)14(12)3)27(25,26)22-18-8-9-19-17(11-18)7-10-20(24)23(19)6/h8-9,11,22H,7,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZYWQJGUAEEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₃₁N₂O₂S
- Molecular Weight: 345.53 g/mol
Key Functional Groups
- Sulfonamide Group: Known for its antibacterial properties.
- Tetrahydroquinoline Moiety: May contribute to neuroprotective effects.
Antimicrobial Activity
Sulfonamides are primarily known for their antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific compound under consideration has not been extensively studied in this regard; however, similar compounds exhibit significant antibacterial activity against various pathogens.
Cardiovascular Effects
Research indicates that some sulfonamide derivatives can influence cardiovascular dynamics. For instance, a related study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results demonstrated that certain sulfonamide compounds could modulate cardiovascular responses through calcium channel inhibition .
Neuroprotective Effects
The tetrahydroquinoline structure suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neurons from oxidative stress and apoptosis. For example, derivatives have shown promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities of Sulfonamide Derivatives
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Compound A | Antimicrobial | In vitro bacterial assays | Significant inhibition of E. coli growth |
| Compound B | Cardiovascular | Isolated rat heart model | Reduced perfusion pressure at 0.001 nM |
| Compound C | Neuroprotective | Neuronal cell cultures | Increased cell viability under oxidative stress |
Pharmacokinetic Studies
Pharmacokinetic parameters are crucial for understanding the bioavailability and therapeutic potential of new compounds. Theoretical models such as ADME/PK have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics for sulfonamide derivatives .
Experimental Design Example
In a study assessing the cardiovascular effects of benzenesulfonamide derivatives, the following experimental design was employed:
- Control Group: Krebs-Henseleit solution only.
- Treatment Groups: Various concentrations (0.001 nM) of selected sulfonamide compounds.
- Outcome Measures: Changes in perfusion pressure over time (3-18 minutes).
Results indicated statistically significant changes in perfusion pressure when treated with specific sulfonamide derivatives compared to control .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The most structurally similar compound identified is 2,3,4,5,6-pentamethyl-N-(1,2-oxazol-3-yl)benzene-1-sulfonamide (). Key differences include:
- Substituent on Sulfonamide Nitrogen: The target compound features a tetrahydroquinolin-derived group, whereas the analogue has a 1,2-oxazole ring. The tetrahydroquinolin group introduces a larger, more rigid bicyclic system with a ketone, compared to the smaller, planar oxazole ring.
- Electronic Effects: The oxazole ring is aromatic and electron-deficient, while the tetrahydroquinolin moiety contains a conjugated ketone, which may act as an electron-withdrawing group.
- Solubility and Lipophilicity: The additional methyl groups on the tetrahydroquinolin group in the target compound may increase lipophilicity, reducing aqueous solubility compared to the oxazole analogue.
Crystallographic Behavior
Both compounds likely form crystalline structures amenable to X-ray diffraction analysis. The SHELX software suite () has been widely used for refining such structures. The pentamethylbenzene sulfonamide core may promote stable crystal packing due to van der Waals interactions between methyl groups. However, the bulkier tetrahydroquinolin substituent in the target compound could introduce challenges in crystallization compared to the smaller oxazole analogue .
Table 1: Comparative Properties of Sulfonamide Derivatives
Research Findings and Limitations
- Structural Analysis: The target compound’s tetrahydroquinolin group may confer unique conformational preferences, as seen in related sulfonamide-drug hybrids (e.g., COX-2 inhibitors).
- Synthetic Challenges: Introducing the tetrahydroquinolin moiety likely requires multi-step synthesis, including cyclization and oxidation steps, compared to the simpler oxazole analogue.
- Gaps in Evidence : The provided materials lack quantitative data (e.g., binding affinities, thermal stability, or solubility measurements). Further studies using techniques like HPLC, DSC, or enzyme assays are needed for a rigorous comparison.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
